molecular formula C13H14O3 B13638360 4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone

4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone

Cat. No.: B13638360
M. Wt: 218.25 g/mol
InChI Key: XDDBMMQWDBJKDS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the enone functional group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is typically the corresponding alcohol.

    Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone involves its interaction with various molecular targets and pathways. The compound’s enone functional group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-(3-methoxyphenyl)cyclopent-2-enone
  • 4-Hydroxy-2-(4-methoxybenzyl)cyclopent-2-enone
  • 4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-en-1-one

Uniqueness

4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxyl and methoxy groups.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

4-hydroxy-2-[(3-methoxyphenyl)methyl]cyclopent-2-en-1-one

InChI

InChI=1S/C13H14O3/c1-16-12-4-2-3-9(6-12)5-10-7-11(14)8-13(10)15/h2-4,6-7,11,14H,5,8H2,1H3

InChI Key

XDDBMMQWDBJKDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC(CC2=O)O

Origin of Product

United States

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